

Fluoromethane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Fluoromethane

Cat. No.: B1203902

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An in-depth exploration of the chemical identity, properties, and applications of **fluoromethane** (CH_3F), with a focus on its role in advanced scientific fields.

Introduction

Fluoromethane, also known as methyl fluoride, is the simplest hydrofluorocarbon (HFC). It is a colorless, flammable gas with a faint ethereal odor.^[1] While it has historical use as a refrigerant, its modern significance lies in specialized applications within the semiconductor industry and as a key building block in the synthesis of complex fluorinated molecules for pharmaceutical and agrochemical development.^[1] This technical guide provides a thorough overview of **fluoromethane**, including its chemical identifiers, physicochemical properties, and detailed insights into its applications, experimental protocols, and relevant biological pathways.

Chemical Identifiers and Properties

Accurate identification and understanding of the physical and chemical properties of a compound are fundamental for its safe and effective use in research and development.

Chemical Identifiers

A comprehensive list of identifiers for **fluoromethane** is provided in the table below, facilitating its unambiguous identification across various databases and regulatory frameworks.

Identifier Type	Value
CAS Number	593-53-3[2]
PubChem CID	11638[1]
EC Number	209-796-6[3]
UN Number	2454[3]
InChI	InChI=1S/CH3F/c1-2/h1H3[1]
InChIKey	NBVXSUQYWXR MNV-UHFFFAOYSA-N[1]
SMILES	CF[1]
Synonyms	Methyl fluoride, Freon 41, HFC-41[4]

Physicochemical Properties

The key physicochemical properties of **fluoromethane** are summarized in the following table. These properties are critical for designing experiments, understanding its behavior in different environments, and ensuring safe handling.

Property	Value
Molecular Formula	CH ₃ F[2]
Molecular Weight	34.03 g/mol [2]
Boiling Point	-78.4 °C[4]
Melting Point	-137.8 °C[4]
Density (liquid)	0.557 g/cm ³ at saturation pressure at 25 °C[4]
Vapor Pressure	3.3 MPa[4]
Solubility in Water	2.295 g/L[4]
C-F Bond Energy	552 kJ/mol[4]

Applications in Scientific Research and Development

Fluoromethane and its derivatives are instrumental in several high-technology and research-intensive sectors.

Semiconductor Manufacturing: Plasma Etching

In the fabrication of microelectronics, **fluoromethane** is utilized as an etching gas in plasma etch reactors.[4] Plasma etching is a critical process for creating intricate patterns on semiconductor wafers with high precision.[5] Fluorine-containing plasmas, generated from gases like **fluoromethane**, are used to selectively remove materials such as silicon, silicon dioxide, and silicon nitride.[6] The high reactivity of fluorine radicals with silicon makes these gases highly effective for this purpose.[6]

While specific parameters vary depending on the equipment and desired outcome, a general protocol for plasma etching of a silicon substrate using a fluorine-based plasma is outlined below. This process is typically carried out in a reactive ion etching (RIE) system.

Objective: To anisotropically etch a pattern into a silicon wafer.

Materials and Equipment:

- Silicon wafer with a patterned mask (e.g., photoresist or silicon dioxide)
- Reactive Ion Etching (RIE) system
- **Fluoromethane** (CH_3F) or a similar fluorine-containing gas (e.g., CF_4 , SF_6)[6]
- Oxygen (O_2) gas
- Argon (Ar) gas
- Vacuum pump
- Mass flow controllers
- RF power supply

Procedure:

- **Chamber Preparation:** Ensure the RIE chamber is clean and free of contaminants.
- **Wafer Loading:** Load the masked silicon wafer onto the substrate electrode in the chamber.
- **Evacuation:** Evacuate the chamber to a base pressure typically in the range of 10^{-6} to 10^{-5} Torr.
- **Gas Introduction:** Introduce the etching gases into the chamber using mass flow controllers. A typical gas mixture might include a fluorine-containing gas and oxygen.^[7] The oxygen helps in the formation of a passivation layer on the sidewalls to promote anisotropic etching.^[7]
- **Pressure Control:** Adjust the gas flow rates and pumping speed to achieve the desired process pressure, often in the range of 10 to 100 mTorr.
- **Plasma Generation:** Apply RF power to the electrodes to generate the plasma. The power level will influence the etch rate and anisotropy.
- **Etching:** The reactive species in the plasma (e.g., fluorine radicals) bombard the wafer surface and chemically react with the exposed silicon, forming volatile silicon fluoride (SiF_4) which is pumped out of the chamber.^[8]
- **Process Monitoring:** Monitor the etching process in real-time using techniques like optical emission spectroscopy or laser interferometry to determine the endpoint.
- **Termination:** Once the desired etch depth is achieved, turn off the RF power and the gas flow.
- **Venting and Unloading:** Vent the chamber to atmospheric pressure with an inert gas like nitrogen and unload the etched wafer.

Drug Discovery and Development

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties of a molecule.^[9] Fluorination can improve metabolic

stability, increase binding affinity, and modulate lipophilicity, thereby enhancing the overall pharmacokinetic and pharmacodynamic profile of a drug.[10]

Fluoromethane itself is a gas and can be challenging to handle in standard laboratory settings. Therefore, reagents that can deliver the fluoromethyl group (CH_2F) are often used. For instance, bromo**fluoromethane** can act as a **fluoromethane** surrogate in nucleophilic fluoromethylation reactions.

This protocol describes the O-fluoromethylation of 4-bromophenol using bromo**fluoromethane** as the fluoromethylating agent.

Objective: To synthesize 1-bromo-4-(fluoromethoxy)benzene.

Materials:

- 4-Bromophenol
- Sodium hydride (60% dispersion in mineral oil)
- Bromo**fluoromethane** (gas)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and stirring equipment

Procedure:

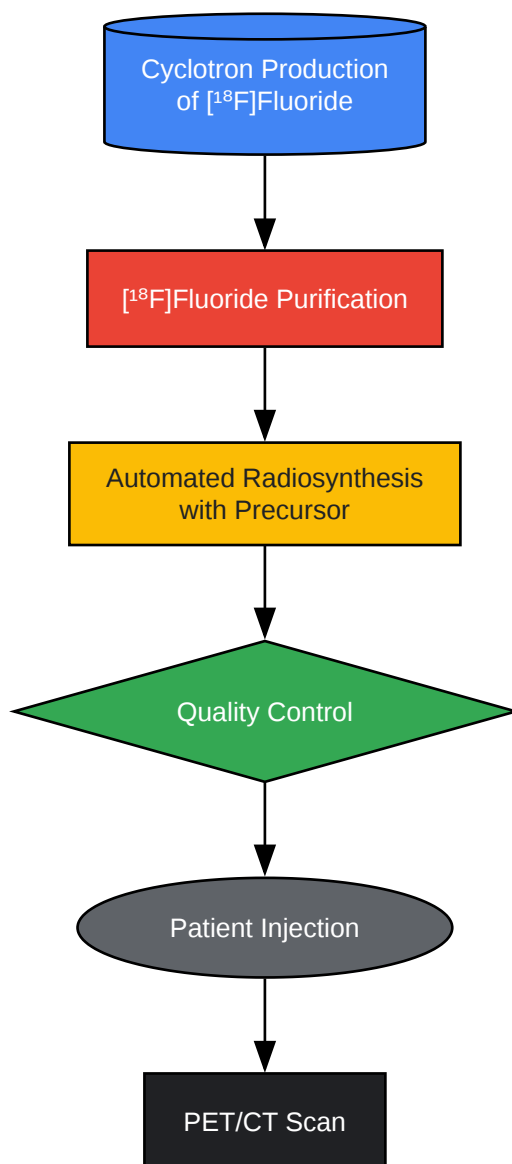
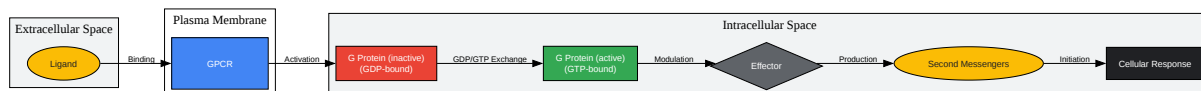
- Under an inert atmosphere, suspend sodium hydride (1.2 mmol) in anhydrous DMF (5 mL) in a round-bottom flask at 0 °C.

- Add a solution of 4-bromophenol (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the stirred suspension.
- Stir the resulting mixture at 0 °C for 30 minutes.
- Bubble bromofluoromethane gas (2.0 mmol) through the reaction mixture at 0 °C for 1 hour.
- Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.
- Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
- Extract the mixture with diethyl ether (3 x 20 mL).
- Wash the combined organic layers with water (20 mL) and then brine (20 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-bromo-4-(fluoromethoxy)benzene.

Mandatory Visualizations

G Protein-Coupled Receptor (GPCR) Signaling Pathway

Fluorinated compounds are often designed as ligands for G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling.^[2] The introduction of fluorine can significantly alter the ligand's affinity and selectivity for the receptor.^[2] The following diagram illustrates a simplified GPCR signaling cascade.



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